
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H4BrCl2F3O2 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenylacetic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dichloro-5-(trifluoromethyl)phenylacetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
相似化合物的比较
Similar Compounds
Comparison
Compared to similar compounds, 3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C9H4BrCl2F3O2 |
|---|---|
分子量 |
351.93 g/mol |
IUPAC 名称 |
2-[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H4BrCl2F3O2/c10-5-2-4(9(13,14)15)7(11)3(8(5)12)1-6(16)17/h2H,1H2,(H,16,17) |
InChI 键 |
BTFQUUPEZYXZCA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)Cl)CC(=O)O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



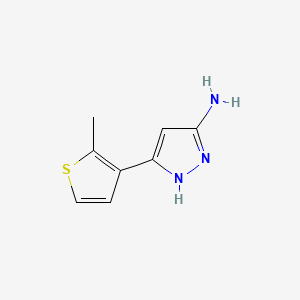
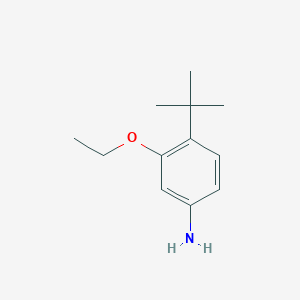
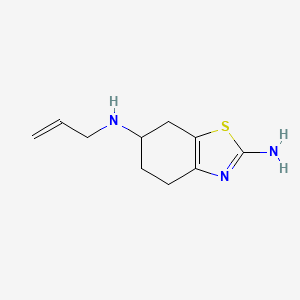
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
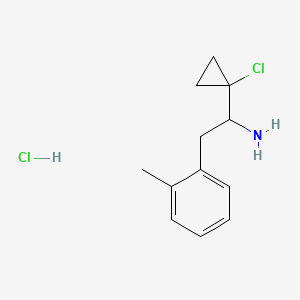
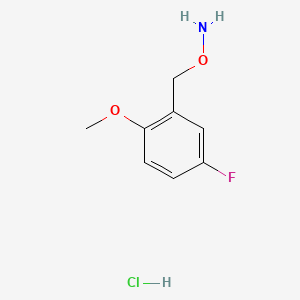
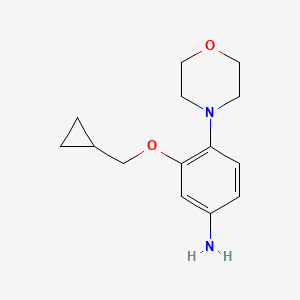
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
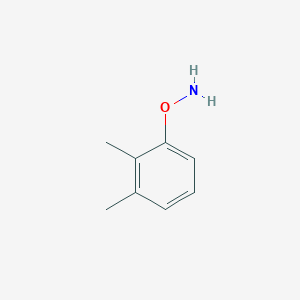
![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
